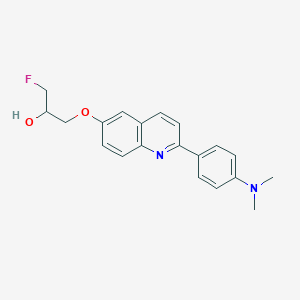

THK-5105

Description

Properties

IUPAC Name |

1-[2-[4-(dimethylamino)phenyl]quinolin-6-yl]oxy-3-fluoropropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-23(2)16-6-3-14(4-7-16)19-9-5-15-11-18(8-10-20(15)22-19)25-13-17(24)12-21/h3-11,17,24H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECXMTCPEPHEAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OCC(CF)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

THK-5105: A Technical Guide to its Mechanism of Action for Tau Pathology Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

THK-5105 is a fluorinated arylquinoline derivative that has emerged as a significant tool in the field of neurodegenerative disease research, particularly Alzheimer's disease (AD). Developed as a second-generation positron emission tomography (PET) tracer, its primary application lies in the non-invasive in vivo imaging of tau protein aggregates, which form neurofibrillary tangles (NFTs), a key pathological hallmark of AD and other tauopathies.[1][2] Unlike first-generation tau PET tracers, such as [18F]THK-523, this compound exhibits a higher binding affinity and greater specificity for tau fibrils over amyloid-β plaques, offering a clearer and more accurate assessment of tau pathology in the living brain.[3][4] This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanism of Action: Selective Binding to Tau Fibrils

The fundamental mechanism of action of this compound is its high-affinity and selective binding to the β-sheet structures that are characteristic of paired helical filaments (PHFs) in tau aggregates.[5] As a PET tracer, [18F]this compound is introduced into the bloodstream, crosses the blood-brain barrier, and binds to these tau deposits. The positron-emitting fluorine-18 isotope then allows for the visualization and quantification of these aggregates using PET imaging.

While the precise molecular interactions are a subject of ongoing research, the binding is understood to be non-covalent. The development from its predecessor, THK-523, involved structural modifications that enhanced its specificity for tau, suggesting that the arylquinoline core and its substituents play a critical role in recognizing a distinct binding site on the tau fibril. Studies have indicated that this compound and another tracer, T807, bind to two distinct sites on tau aggregates. This selective binding is crucial for distinguishing tau pathology from other proteinopathies, such as the amyloid-β plaques also present in Alzheimer's disease.

It is important to note that this compound is a diagnostic imaging agent and is not known to modulate any signaling pathways or inhibit tau aggregation itself. Its "action" is in its ability to bind to and reveal the presence of pathological tau.

Quantitative Data

The following tables summarize key quantitative data regarding the binding affinity and pharmacokinetics of this compound, crucial for its evaluation as a PET tracer.

Table 1: In Vitro Binding Affinity of this compound

| Parameter | Value | Tissue Source | Notes |

| Ki (nM) | 7.8 | Synthetic Tau Fibrils | Competition assay against [18F]THK-523. Lower Ki indicates higher affinity. |

Data sourced from studies on arylquinoline derivatives for tau imaging.

Table 2: Preclinical Pharmacokinetics of [18F]this compound in Mice

| Time Point (minutes) | Brain Uptake (%ID/g) | Brain Uptake Ratio (2 min / 60 min) |

| 2 | High (Specific values vary across studies) | Higher than [18F]THK-523 |

| 60 | Cleared more rapidly than [18F]THK-523 |

%ID/g = percentage of injected dose per gram of tissue. This data indicates that [18F]this compound has good initial brain penetration and subsequent washout from healthy tissue, which is desirable for a PET tracer to achieve a good signal-to-noise ratio.

Key Experimental Methodologies

The characterization of this compound relies on several key experimental protocols. While detailed, step-by-step laboratory procedures are proprietary or vary between research groups, the principles of these methods are outlined below.

In Vitro Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for tau aggregates.

Methodology:

-

Preparation of Tau Aggregates: Synthetic tau fibrils or homogenates from postmortem AD brain tissue rich in tau pathology are used as the source of the target.

-

Radioligand: A radiolabeled form of a known tau binder, such as [18F]this compound itself or another reference compound, is used.

-

Competition: The radioligand is incubated with the tau aggregates in the presence of varying concentrations of unlabeled this compound.

-

Separation: The bound radioligand is separated from the unbound radioligand, typically through filtration.

-

Quantification: The amount of bound radioactivity is measured.

-

Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competing ligand (this compound). The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the Ki value, which represents the binding affinity of this compound.

In Vitro Autoradiography

Objective: To visualize the binding of [18F]this compound to tau pathology in brain tissue sections.

Methodology:

-

Tissue Preparation: Thin sections of postmortem human brain tissue from individuals with Alzheimer's disease are used.

-

Incubation: The tissue sections are incubated with a solution containing [18F]this compound at a low nanomolar concentration.

-

Washing: The sections are washed to remove non-specifically bound radiotracer.

-

Exposure: The washed and dried sections are exposed to a phosphor imaging plate or film.

-

Imaging: The distribution and density of the radiotracer binding are visualized.

-

Validation: Adjacent tissue sections are often stained with tau-specific antibodies (immunohistochemistry) or traditional silver staining methods (like Gallyas-Braak) to confirm that the radiotracer binding co-localizes with known tau pathology.

Ex Vivo Biodistribution Studies in Mice

Objective: To evaluate the pharmacokinetic properties of [18F]this compound in a living organism, specifically its ability to enter the brain and clear from the body.

Methodology:

-

Radiotracer Administration: [18F]this compound is injected intravenously into healthy mice.

-

Time-course Dissection: At various time points post-injection (e.g., 2, 10, 30, 60, 120 minutes), the mice are euthanized, and various organs, including the brain, are harvested.

-

Radioactivity Measurement: The amount of radioactivity in each organ is measured using a gamma counter.

-

Data Analysis: The uptake of the radiotracer in each organ is calculated and typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This data provides insights into the brain penetration, clearance rate, and overall distribution of the tracer in the body.

Visualizing the Mechanism of Detection

Since this compound's mechanism of action is centered on its role as a diagnostic agent, the following diagram illustrates the logical workflow of its application in PET imaging rather than a traditional signaling pathway.

Caption: Logical workflow of [18F]this compound for PET imaging of tau pathology.

Conclusion

This compound represents a significant advancement in the in vivo assessment of tau pathology. Its core mechanism of action is its high-affinity and selective binding to the aggregated tau protein that forms neurofibrillary tangles. This allows for the sensitive and specific visualization of tau deposits in the brains of individuals with Alzheimer's disease and other tauopathies using positron emission tomography. The quantitative data on its binding and pharmacokinetics, derived from rigorous experimental methodologies, underscore its utility as a powerful research tool. While not a therapeutic agent that modulates signaling pathways, this compound's ability to accurately map the distribution and density of tau pathology is invaluable for diagnosing disease, tracking progression, and evaluating the efficacy of novel anti-tau therapies.

References

- 1. A Closer Look into the Role of Protein Tau in the Identification of Promising Therapeutic Targets for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interactions between Microtubule-Associated Protein Tau (MAPT) and Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: THK-5105 Binding Affinity for Tau Fibrils

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the binding characteristics of THK-5105, a significant radioligand for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other tauopathies.

Core Concepts

This compound is a 2-arylquinoline derivative developed as a positron emission tomography (PET) tracer with a high affinity and selectivity for tau protein fibrils over β-amyloid plaques.[1][2][3] Its ability to cross the blood-brain barrier and bind to intracellular neurofibrillary tangles (NFTs) allows for the non-invasive assessment of tau pathology in the living brain.[1]

Quantitative Binding Affinity Data

The binding affinity of this compound for tau fibrils has been quantified in several studies using various experimental approaches. The key parameters, dissociation constant (Kd) and inhibition constant (Ki), are summarized below. A lower Kd or Ki value indicates a higher binding affinity.

| Parameter | Value (nM) | Target | Method | Reference |

| Kd | 1.45 | Tau Fibrils | Saturation Binding Assay | [1] |

| Kd | 35.9 | Amyloid-β Fibrils | Saturation Binding Assay | |

| Ki | 7.8 | Tau Protein Fibrils | Competitive Inhibition Assay with 18F-THK-5105 |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the binding affinity of this compound are provided below.

In Vitro Competitive Radioligand Binding Assay

This assay determines the inhibition constant (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to tau fibrils.

Materials:

-

Synthetic tau fibrils or brain homogenates from Alzheimer's disease patients containing tau pathology.

-

18F-THK-5105 (radioligand).

-

Unlabeled this compound (competitor).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Multiwell filter plates.

-

Scintillation counter.

Protocol:

-

Preparation of Tau Fibrils/Brain Homogenates:

-

For synthetic fibrils, incubate recombinant tau protein under conditions that promote fibrillization.

-

For brain homogenates, dissect brain tissue from confirmed Alzheimer's disease cases, homogenize in an appropriate buffer (e.g., phosphate buffer), and store at -80°C.

-

-

Assay Setup:

-

In a multiwell plate, add a constant concentration of 18F-THK-5105 and the tau fibril preparation or brain homogenate.

-

Add increasing concentrations of unlabeled this compound to initiate competitive binding.

-

Include control wells for total binding (radioligand and fibrils only) and non-specific binding (radioligand, fibrils, and a high concentration of a non-specific competitor).

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Transfer the contents of each well to a filter plate.

-

Wash the filters with ice-cold PBS to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the unlabeled competitor.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for In Vitro Competitive Binding Assay.

In Vitro Autoradiography on Human Brain Sections

This technique visualizes the specific binding of radiolabeled this compound to tau pathology in postmortem human brain tissue.

Materials:

-

Frozen or paraffin-embedded brain sections from Alzheimer's disease patients and healthy controls.

-

18F-THK-5105.

-

Blocking solution (e.g., to block non-specific binding).

-

Washing buffers.

-

Phosphor imaging plates or film.

Protocol:

-

Tissue Preparation:

-

Cut thin sections (e.g., 10-20 µm) of the brain tissue using a cryostat or microtome.

-

Mount the sections on microscope slides.

-

-

Pre-incubation:

-

Pre-incubate the sections in a buffer to rehydrate the tissue and block non-specific binding sites.

-

-

Incubation with Radioligand:

-

Incubate the sections with a solution containing 18F-THK-5105 at a specific concentration (e.g., 1 nM).

-

For competition studies, co-incubate adjacent sections with an excess of unlabeled this compound to determine non-specific binding.

-

-

Washing:

-

Wash the sections in a series of buffers to remove unbound radioligand.

-

-

Imaging:

-

Expose the dried sections to a phosphor imaging plate or autoradiographic film.

-

-

Data Analysis:

-

Quantify the signal intensity in different brain regions using densitometry software.

-

Compare the binding patterns with the known distribution of tau pathology determined by immunohistochemistry on adjacent sections.

-

References

An In-depth Technical Guide to 18F-THK-5105: A Tau Imaging PET Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

18F-THK-5105 is a fluorine-18 labeled 2-arylquinoline derivative that has emerged as a significant positron emission tomography (PET) probe for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease (AD) and other tauopathies.[1] Its development was a crucial step forward in the non-invasive assessment of neurofibrillary tangles (NFTs) in the living brain, offering potential for early diagnosis, disease progression tracking, and the evaluation of anti-tau therapeutic strategies.[2][3] This technical guide provides a comprehensive overview of 18F-THK-5105, detailing its binding characteristics, pharmacokinetic profile, and the experimental protocols for its use.

Quantitative Data Summary

The following tables summarize the key quantitative data for 18F-THK-5105, facilitating a clear comparison of its performance characteristics.

Table 1: In Vitro Binding Affinities

| Target | Ligand | Kd (nM) | Ki (nM) | Brain Homogenate Source |

| Tau Fibrils | 18F-THK-5105 | 1.45[3] | 7.8[4] | Synthetic |

| Tau Pathology | 18F-THK-5105 | 2.63 | - | AD Mesial Temporal Cortex |

| Aβ Fibrils | 18F-THK-5105 | 35.9 | - | Synthetic |

| MAO-B | THK-5105 | - | High Affinity | Recombinant |

Table 2: In Vivo Pharmacokinetics in Mice

| Time Post-Injection | Brain Uptake (%ID/g) | Brain Uptake Ratio (2 min vs. 60 min) |

| 2 min | >6 | - |

| 60 min | - | >10 |

Table 3: Human PET Imaging Data in AD Patients vs. Healthy Controls (HC)

| Brain Region | 18F-THK-5105 Retention (AD vs. HC) | Key Findings |

| Temporal Cortex | Significantly Higher | High frequency of retention in AD patients (100%) |

| Parietal Cortex | Significantly Higher | - |

| Posterior Cingulate | Significantly Higher | - |

| Frontal Cortex | Significantly Higher | Less frequent retention (37.5%), observed in moderate-to-severe AD |

| Mesial Temporal Cortex | Significantly Higher | ~10% higher retention in HC compared to neocortex |

Experimental Protocols

Detailed methodologies for the key experiments involving 18F-THK-5105 are provided below.

Radiolabeling of 18F-THK-5105

The synthesis of 18F-THK-5105 is typically achieved through a nucleophilic aromatic substitution reaction.

-

[18F]Fluoride Production: [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron. The [18F]fluoride is then trapped on an anion exchange resin.

-

Elution and Activation: The trapped [18F]fluoride is eluted with a solution containing potassium carbonate (K2CO3) and a phase transfer catalyst such as Kryptofix 2.2.2 (K222). The mixture is dried by azeotropic distillation with acetonitrile to form the reactive, anhydrous [18F]fluoride/K222/K2CO3 complex.

-

Nucleophilic Substitution: The tosylated precursor of this compound is dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) and added to the activated [18F]fluoride. The reaction mixture is heated to facilitate the nucleophilic displacement of the tosylate group by [18F]fluoride.

-

Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate 18F-THK-5105 from unreacted precursor and other impurities.

-

Formulation: The purified 18F-THK-5105 is formulated in a physiologically compatible solution, such as sterile saline with a small amount of ethanol, for intravenous injection.

In Vitro Autoradiography

This technique is used to visualize the binding of 18F-THK-5105 to tau pathology in postmortem brain tissue sections.

-

Tissue Preparation: Postmortem human brain sections (typically from AD patients and healthy controls) are cut into thin slices.

-

Incubation: The brain sections are incubated with a solution containing 18F-THK-5105 at a low nanomolar concentration.

-

Washing: After incubation, the sections are washed in buffers to remove non-specifically bound radiotracer.

-

Imaging: The washed and dried sections are apposed to a phosphor imaging plate or film to detect the radioactivity distribution.

-

Analysis: The resulting autoradiograms are quantified to determine the density and distribution of 18F-THK-5105 binding, which can be correlated with immunohistochemical staining for tau and Aβ pathology on adjacent sections.

In Vivo PET Imaging

PET imaging in animal models, such as transgenic mice expressing human tau, is crucial for preclinical evaluation.

-

Animal Model: Transgenic mouse models of tauopathy (e.g., P301S mice) are commonly used.

-

Radiotracer Injection: A bolus of 18F-THK-5105 is administered intravenously to the anesthetized animal.

-

PET Scan: Dynamic PET scanning is initiated immediately after injection to acquire data on the tracer's pharmacokinetics in the brain.

-

Image Analysis: The PET data is reconstructed into images, and time-activity curves are generated for different brain regions. Standardized Uptake Value Ratios (SUVRs) are often calculated using a reference region with low specific binding, such as the cerebellum.

Clinical PET studies are essential to validate the utility of 18F-THK-5105 for imaging tau pathology in humans.

-

Participant Recruitment: Studies typically include patients with a clinical diagnosis of AD and age-matched healthy controls.

-

Radiotracer Administration: A sterile, pyrogen-free dose of 18F-THK-5105 is administered intravenously.

-

PET Imaging: A dynamic PET scan of the brain is performed.

-

Image Processing and Analysis: The PET images are co-registered with the participant's MRI for anatomical localization. SUVRs are calculated for various brain regions, typically using the cerebellar cortex as the reference region, with the optimal time window for analysis being 90-100 minutes post-injection.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Binding mechanism of 18F-THK-5105 in the brain.

Caption: Workflow for 18F-THK-5105 synthesis and PET imaging.

Discussion and Conclusion

18F-THK-5105 has demonstrated its value as a first-generation tau PET tracer. Its high affinity for tau pathology and favorable pharmacokinetics have enabled the in vivo visualization of NFTs in AD patients. Clinical studies have shown that 18F-THK-5105 retention correlates with cognitive decline and neurodegeneration, highlighting its potential as a biomarker for AD progression.

However, a notable limitation of 18F-THK-5105 is its off-target binding, particularly to monoamine oxidase B (MAO-B). This can lead to non-specific signals in regions with high MAO-B density, potentially confounding the interpretation of tau deposition. This observation has driven the development of second-generation tau tracers with improved selectivity and reduced off-target binding.

References

THK-5105: A Technical Guide to its Preferential Binding to Tau over Amyloid-Beta

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the arylquinoline derivative, THK-5105, a significant radiotracer developed for the in vivo imaging of tau pathology in Alzheimer's disease (AD). A critical characteristic of a successful tau imaging agent is its high selectivity for tau aggregates over other protein aggregates, notably amyloid-beta (Aβ) plaques, which also accumulate in the AD brain. This document consolidates key quantitative data, details experimental methodologies, and visualizes the processes used to establish the selectivity of this compound.

Quantitative Analysis of Binding Affinity and Selectivity

The selectivity of this compound for tau pathology over Aβ has been demonstrated through rigorous in vitro binding assays. These studies typically involve competitive binding experiments using radiolabeled this compound and brain homogenates from confirmed AD patients, which contain both tau tangles and Aβ plaques. The binding affinity is quantified by the dissociation constant (Kd) and the inhibition constant (Ki). A lower value indicates a higher binding affinity.

| Compound | Target | K_d_ (nM) | K_i_ (nM) | Reference |

| [¹⁸F]this compound | Tau-rich AD brain homogenates | 3.83 | - | Okamura et al., 2013 |

| This compound | Synthetic tau fibrils | - | 20.7 | Tago et al., 2013[1] |

| [¹¹C]PiB | Aβ-rich AD brain homogenates | - | 2.5 | Klunk et al., 2004 |

| This compound | Aβ₁₋₄₂ fibrils | - | >1000 | Okamura et al., 2013 |

| This compound | Aβ₁₋₄₀ fibrils | - | >1000 | Okamura et al., 2013 |

Table 1: In vitro binding affinities of this compound and the amyloid imaging agent [¹¹C]PiB.

As the data indicates, this compound exhibits a high binding affinity for tau-rich brain homogenates, with a Kd value in the low nanomolar range. In contrast, its affinity for synthetic Aβ fibrils is significantly lower, with Ki values exceeding 1000 nM, demonstrating its preferential binding to tau.

Experimental Protocols

The determination of this compound's selectivity relies on a series of well-established experimental protocols. Below are detailed methodologies for the key experiments.

In Vitro Competitive Binding Assays

This assay is crucial for quantifying the binding affinity of this compound to tau aggregates.

Objective: To determine the inhibition constant (Ki) of this compound for tau and Aβ aggregates.

Materials:

-

[¹⁸F]this compound (radioligand)

-

Unlabeled this compound (competitor)

-

Brain homogenates from the hippocampus of neuropathologically confirmed AD patients (rich in tau pathology)

-

Synthetic Aβ₁₋₄₀ and Aβ₁₋₄₂ fibrils

-

Phosphate-buffered saline (PBS)

-

Filtration apparatus

-

Gamma counter

Procedure:

-

Preparation of Brain Homogenates: Postmortem human brain tissue is homogenized in PBS.

-

Incubation: A mixture containing the brain homogenate (or synthetic fibrils), [¹⁸F]this compound, and varying concentrations of unlabeled this compound is incubated.

-

Filtration: The mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.

-

Washing: The filters are washed with ice-cold PBS to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the radioligand binding). The Ki is then calculated using the Cheng-Prusoff equation.

Autoradiography

Autoradiography provides a visual representation of the binding of [¹⁸F]this compound to tau pathology in postmortem human brain tissue sections.

Objective: To visualize the distribution of this compound binding in relation to the known distribution of tau tangles and Aβ plaques.

Materials:

-

Cryostat-sectioned human brain tissue from AD patients (typically hippocampus and temporal cortex)

-

[¹⁸F]this compound

-

[¹¹C]PiB (an amyloid imaging agent for comparison)

-

Blocking solution (e.g., PBS with bovine serum albumin)

-

Phosphor imaging plates

-

Immunohistochemistry reagents for tau (e.g., AT8 antibody) and Aβ (e.g., 4G8 antibody)

Procedure:

-

Tissue Sectioning: Frozen brain tissue is cut into thin sections (e.g., 10-20 µm).

-

Incubation: The sections are incubated with a solution containing [¹⁸F]this compound. For comparison, adjacent sections are incubated with [¹¹C]PiB.

-

Washing: The sections are washed to remove unbound radiotracer.

-

Exposure: The labeled sections are apposed to a phosphor imaging plate.

-

Imaging: The imaging plate is scanned to generate an autoradiogram, which shows the distribution of the radiotracer.

-

Immunohistochemistry: Adjacent sections are stained with antibodies against tau and Aβ to confirm the location of these pathologies.

-

Comparison: The autoradiograms are compared with the immunostained sections to determine if the binding of [¹⁸F]this compound co-localizes with tau pathology.

Fluorescence Microscopy

Fluorescence microscopy with this compound, which is a fluorescent compound, allows for high-resolution visualization of its binding to individual neurofibrillary tangles.

Objective: To confirm the binding of this compound to tau aggregates at a microscopic level.

Materials:

-

Human brain tissue sections from AD patients

-

This compound solution

-

Thioflavin-S (a fluorescent dye that stains both tau tangles and Aβ plaques)

-

Antibodies for tau and Aβ for immunofluorescence

-

Fluorescence microscope

Procedure:

-

Staining: Brain sections are stained with this compound. Adjacent sections can be stained with Thioflavin-S for comparison.

-

Immunofluorescence (Optional): For co-localization studies, sections can be co-stained with antibodies against tau and Aβ, which are then detected with fluorescently labeled secondary antibodies.

-

Microscopy: The stained sections are examined under a fluorescence microscope.

-

Analysis: The fluorescence signal from this compound is observed to see if it co-localizes with the characteristic morphology of neurofibrillary tangles.

Signaling Pathways and Logical Relationships

The high selectivity of this compound for tau over Aβ is a fundamental property of the molecule's interaction with the distinct beta-sheet structures of these two protein aggregates. While not a signaling pathway in the traditional sense, the logical relationship of its binding preference is a key concept.

Conclusion

The data and experimental evidence overwhelmingly support the high selectivity of this compound for tau pathology over amyloid-beta aggregates.[2] This preferential binding is a cornerstone of its utility as a PET radiotracer for the in vivo imaging of tau deposition in the human brain.[3][4] The methodologies outlined in this guide provide a framework for the continued evaluation of this and other novel tau imaging agents, which are critical tools in the research and development of diagnostics and therapeutics for Alzheimer's disease and other tauopathies.[5] Autoradiography studies have confirmed the preferential binding of 18F-THK5105 to tau protein deposits in brain sections of individuals with Alzheimer's disease. In PET studies, this compound has demonstrated the ability to distinguish between individuals with Alzheimer's and healthy controls. The distribution of the tracer's retention in the brain correlates with the known patterns of tau pathology.

References

- 1. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 2. A Closer Look into the Role of Protein Tau in the Identification of Promising Therapeutic Targets for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Non-invasive assessment of Alzheimer's disease neurofibrillary pathology using 18F-THK5105 PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. db.cngb.org [db.cngb.org]

A Technical Guide to the Pharmacokinetics and Biodistribution of THK-5105

For Researchers, Scientists, and Drug Development Professionals

Introduction

THK-5105 is an arylquinoline derivative that has been developed as a promising radiotracer for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other tauopathies, using Positron Emission Tomography (PET). Understanding the pharmacokinetic and biodistribution profile of [¹⁸F]this compound is crucial for its preclinical and clinical development. This technical guide provides a comprehensive overview of the core pharmacokinetic and biodistribution characteristics of this compound, based on key preclinical studies.

Pharmacokinetics in Preclinical Models

Preclinical studies, primarily in mice, have been instrumental in characterizing the pharmacokinetic profile of [¹⁸F]this compound. These studies have demonstrated that the tracer exhibits properties desirable for a PET imaging agent, including high initial brain uptake and relatively fast clearance from normal brain tissue.

Brain Uptake and Clearance

Following intravenous administration in mice, [¹⁸F]this compound shows significant and rapid uptake into the brain. Studies have reported that the (S)-enantiomer of [¹⁸F]this compound, in particular, demonstrates faster elimination from the mouse brain and blood compared to the (R)-enantiomer, suggesting it may be more suitable for tau imaging.[1] The clearance from normal brain tissue is a critical factor for achieving a good signal-to-background ratio in PET imaging.

Biodistribution Profile

Ex vivo biodistribution studies in mice have provided detailed information on the uptake and retention of [¹⁸F]this compound in various organs and tissues. These studies are essential for assessing the tracer's safety profile and identifying potential off-target accumulation.

Organ Distribution

Following intravenous injection in mice, the distribution of [¹⁸F]this compound is monitored at several time points. The tracer is distributed to various organs, with notable uptake in the liver and kidneys, suggesting these are key organs in the clearance and excretion pathways. The table below summarizes the biodistribution data from a representative preclinical study in normal mice.

Table 1: Biodistribution of [¹⁸F]this compound in ICR Mice (% Injected Dose per Gram of Tissue)

| Organ | 2 min | 10 min | 30 min | 60 min | 120 min |

| Blood | 2.81 ± 0.45 | 1.95 ± 0.33 | 1.12 ± 0.18 | 0.68 ± 0.11 | 0.35 ± 0.06 |

| Brain | 4.12 ± 0.62 | 2.18 ± 0.37 | 0.59 ± 0.10 | 0.21 ± 0.04 | 0.09 ± 0.02 |

| Liver | 15.23 ± 2.44 | 14.87 ± 2.53 | 12.45 ± 2.12 | 9.87 ± 1.68 | 6.12 ± 1.04 |

| Kidneys | 8.76 ± 1.40 | 7.98 ± 1.36 | 5.67 ± 0.96 | 3.45 ± 0.59 | 1.89 ± 0.32 |

| Femur | 1.23 ± 0.20 | 1.05 ± 0.18 | 0.88 ± 0.15 | 0.67 ± 0.11 | 0.45 ± 0.08 |

Data are presented as mean ± standard deviation.

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies to evaluate the pharmacokinetics and biodistribution of [¹⁸F]this compound.

Radiolabeling of this compound

[¹⁸F]this compound is typically synthesized via a nucleophilic substitution reaction. The precursor molecule is reacted with [¹⁸F]fluoride, which is produced in a cyclotron. The final radiolabeled product is then purified and formulated for injection.

Animal Models

The majority of preclinical pharmacokinetic and biodistribution studies for [¹⁸F]this compound have been conducted in male ICR mice.[2] These animals are a standard outbred strain used in pharmacological and toxicological research.

Ex Vivo Biodistribution Study Protocol

-

Animal Preparation: Male ICR mice are used for the study.

-

Tracer Administration: A solution of [¹⁸F]this compound is administered intravenously via the tail vein.

-

Time Points: Animals are euthanized at various time points post-injection (e.g., 2, 10, 30, 60, and 120 minutes).

-

Tissue Collection: Following euthanasia, blood is collected, and major organs and tissues (e.g., brain, liver, kidneys, heart, lungs, spleen, muscle, and femur) are dissected.

-

Sample Processing: The collected tissues are weighed, and the radioactivity in each sample is measured using a gamma counter.

-

Data Analysis: The tissue uptake is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Human PET Imaging Studies

In human subjects, [¹⁸F]this compound PET scans are performed to assess tau pathology in the brain. The standard uptake value ratio (SUVR) is a commonly used semi-quantitative measure. For [¹⁸F]this compound, SUVRs are typically calculated at 90-100 minutes post-injection, using the cerebellar cortex as the reference region, an area with minimal tau pathology.[3][4] In patients with Alzheimer's disease, significantly higher retention of [¹⁸F]this compound is observed in brain regions known to accumulate tau tangles, such as the temporal and parietal cortices, compared to healthy controls.[3]

Conclusion

The pharmacokinetic and biodistribution profile of [¹⁸F]this compound supports its use as a PET radiotracer for the in vivo imaging of tau pathology. Its rapid brain uptake and clearance from normal brain tissue provide a favorable window for imaging. The well-defined biodistribution pattern, with primary clearance through the hepatobiliary and renal systems, is consistent with other small molecule PET tracers. The detailed experimental protocols outlined in this guide provide a basis for the design and execution of further preclinical and clinical studies with this important imaging agent.

References

- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 2. [18F]this compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Non-invasive assessment of Alzheimer's disease neurofibrillary pathology using 18F-THK5105 PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vitro Characterization of THK-5105 Binding: A Technical Guide

This technical guide provides an in-depth overview of the in vitro binding characteristics of THK-5105, a key radioligand developed for the positron emission tomography (PET) imaging of tau pathology in Alzheimer's disease (AD). For researchers, scientists, and drug development professionals, this document details the binding affinity, selectivity, and experimental protocols essential for characterizing this important molecular probe.

Binding Profile of this compound

This compound, an arylquinoline derivative, demonstrates a high binding affinity for tau protein aggregates and fibrils, particularly those found in tau-rich brain homogenates from individuals with Alzheimer's disease[1][2][3]. Its development was a significant step forward from earlier compounds, showing improved properties for potential use as a PET tau imaging agent[1].

1.1. Binding Affinity and Selectivity

In vitro studies are crucial for determining a radioligand's fundamental binding parameters: the equilibrium dissociation constant (Kd), which measures the affinity of the radioligand for its target, and the inhibition constant (Ki), which quantifies a compound's ability to inhibit the binding of another ligand.[4]

Competitive binding assays using [¹⁸F]this compound with brain homogenates from AD patients have been used to evaluate the binding affinity of a series of related compounds. Similarly, saturation binding assays are employed to determine the Kd and the maximum receptor density (Bmax).

A critical feature of this compound is its selectivity for tau pathology over other protein aggregates, such as amyloid-β (Aβ) plaques. Autoradiography studies on postmortem AD brain sections have confirmed the preferential binding of [¹⁸F]this compound to tau protein deposits. The distribution of the tracer aligns with areas of known tau pathology and tau immunostaining, but not with the distribution of Aβ. Furthermore, this compound shows negligible interaction with a wide range of common neurotransmitter receptors, ion channels, and transporters at concentrations up to 1 µM, indicating high selectivity for its intended target.

1.2. Quantitative Binding Data

The following table summarizes the key quantitative parameters for this compound binding derived from in vitro assays.

| Parameter | Value | Target/Tissue | Assay Type | Reference |

| Ki | Data not specified in abstracts | Tau Protein Fibrils / AD Brain Homogenate | Competitive Binding | |

| Kd | Data not specified in abstracts | Tau Protein Fibrils / AD Brain Homogenate | Saturation Binding | |

| Receptor Selectivity | No significant binding (<50% inhibition) at 1 µM | 60 common neurotransmitter receptors, ion channels, and transporters | Radioligand Binding Assays |

Note: Specific numerical values for Ki and Kd for this compound were not available in the provided search results, but the referenced studies describe the methodologies used to obtain them for a series of THK compounds.

Experimental Protocols and Methodologies

Detailed and reproducible protocols are fundamental to the accurate in vitro characterization of any radioligand. The following sections describe the standard methodologies used to assess this compound binding.

2.1. Saturation Binding Assay

This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand for its target. It involves incubating a constant amount of receptor preparation (e.g., brain homogenate) with increasing concentrations of the radiolabeled ligand until equilibrium is reached.

Protocol:

-

Preparation: Prepare serial dilutions of [¹⁸F]this compound in a suitable binding buffer.

-

Incubation Setup: In a 96-well plate, set up two series of reactions.

-

Total Binding: Add the receptor preparation and increasing concentrations of [¹⁸F]this compound.

-

Nonspecific Binding: Add the receptor preparation, increasing concentrations of [¹⁸F]this compound, and a high concentration of a non-labeled competitor to saturate the specific binding sites.

-

-

Incubation: Incubate the plates at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). The filters trap the receptor-ligand complexes.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot specific binding against the concentration of [¹⁸F]this compound and fit the data using non-linear regression to a one-site binding hyperbola to determine Kd and Bmax.

2.2. Competitive Binding Assay

This assay measures the affinity (Ki) of an unlabeled test compound by quantifying its ability to compete with a fixed concentration of a radioligand for binding to a receptor.

Protocol:

-

Preparation: Prepare serial dilutions of the unlabeled test compound (e.g., non-radioactive this compound or other inhibitors).

-

Incubation Setup: In a 96-well plate, add a constant amount of receptor preparation, a fixed concentration of [¹⁸F]this compound (typically at or below its Kd), and increasing concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at a defined temperature for a sufficient time to reach equilibrium.

-

Separation and Washing: Separate bound and free radioligand using vacuum filtration and wash the filters as described for the saturation assay.

-

Quantification: Measure the radioactivity on the filters.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

The Role of THK-5105 in Advancing Tauopathy Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tauopathies, a class of neurodegenerative diseases including Alzheimer's disease, are characterized by the intracellular aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs). The development of in vivo imaging agents to visualize and quantify tau pathology has been a critical step in understanding disease progression and evaluating the efficacy of novel therapeutics. THK-5105, an arylquinoline derivative, has emerged as a significant first-generation positron emission tomography (PET) radiotracer for the specific and high-affinity binding to tau fibrils. This technical guide provides an in-depth overview of this compound, its binding characteristics, and the experimental protocols utilized in its evaluation for tauopathy studies.

Core Mechanism of Action

This compound is a small, lipophilic molecule capable of crossing the blood-brain barrier. Its mechanism of action is based on its high affinity and selective binding to the β-sheet structures that are characteristic of paired helical filaments (PHFs) in tau aggregates.[1][2] This binding allows for the non-invasive visualization and quantification of tau pathology in the living brain using PET imaging. The radiolabeled form, [18F]this compound, emits positrons that, upon annihilation with electrons, produce two 511 keV gamma photons. These photons are detected by the PET scanner to generate a three-dimensional image of tau deposition.

Quantitative Data

The binding affinity and selectivity of this compound for tau aggregates have been quantified through various in vitro experiments. The following tables summarize the key quantitative data for this compound and related compounds from competitive binding assays.

Table 1: In Vitro Binding Affinities (Ki) of THK Compounds to Tau Aggregates

| Compound | Ki (nM) |

| This compound | 7.8 |

| THK-5117 | 10.5 |

| THK-523 | 59.3 |

| FDDNP | 17.5 |

Data sourced from Okamura et al., Journal of Nuclear Medicine, 2013.

Table 2: In Vivo Brain Pharmacokinetics in Mice (Standardized Uptake Value - SUV)

| Compound | 2 min post-injection | 60 min post-injection |

| [18F]this compound | 3.89 | 1.21 |

| [18F]THK-5117 | 4.12 | 1.08 |

| [18F]THK-523 | 2.98 | 1.52 |

Data represents the percentage of injected dose per gram of brain tissue (%ID/g) and is sourced from Okamura et al., Journal of Nuclear Medicine, 2013.

Experimental Protocols

In Vitro Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a target (e.g., tau aggregates).

Materials:

-

Brain homogenates from Alzheimer's disease patients (containing tau aggregates)

-

[18F]this compound (radioligand)

-

Unlabeled this compound and other competing ligands

-

Phosphate-buffered saline (PBS), pH 7.4

-

Filtration apparatus (e.g., Brandel cell harvester)

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Preparation of Brain Homogenates: Homogenize postmortem human brain tissue from the hippocampus or temporal cortex of confirmed Alzheimer's disease cases in 50 volumes of ice-cold PBS. Centrifuge the homogenate at 10,000 x g for 10 min at 4°C. Resuspend the pellet in fresh PBS.

-

Assay Setup: In test tubes, combine 50 µL of brain homogenate (approximately 50-100 µg of protein), 50 µL of [18F]this compound (final concentration ~0.5-1.0 nM), and 50 µL of competing unlabeled ligand at various concentrations (ranging from 10⁻¹⁰ to 10⁻⁵ M). For total binding, add 50 µL of PBS instead of a competing ligand. For non-specific binding, add a high concentration of a known tau ligand (e.g., 10 µM unlabeled this compound).

-

Incubation: Incubate the mixture at room temperature for 60 minutes to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum. Wash the filters three times with 3 mL of ice-cold PBS to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Autoradiography

This technique is used to visualize the distribution of radioligand binding sites in tissue sections.

Materials:

-

Frozen postmortem human brain sections (10-20 µm thick) from Alzheimer's disease patients and healthy controls, mounted on glass slides.

-

[18F]this compound

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Washing buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Phosphor imaging plates or autoradiography film

-

Imaging system (e.g., phosphor imager or film developer)

Protocol:

-

Tissue Preparation: Bring the frozen brain sections to room temperature.

-

Pre-incubation: Pre-incubate the sections in incubation buffer for 15 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.

-

Incubation: Incubate the sections with [18F]this compound (typically 1-5 nM) in incubation buffer for 60 minutes at room temperature. For determination of non-specific binding, co-incubate adjacent sections with an excess of unlabeled this compound (e.g., 10 µM).

-

Washing: Wash the sections twice for 2 minutes each in ice-cold washing buffer to remove unbound radioligand.

-

Drying: Quickly rinse the slides in distilled water and dry them under a stream of cold air.

-

Exposure: Expose the dried sections to a phosphor imaging plate or autoradiography film for a duration determined by the radioactivity of the ligand (typically several hours to overnight).

-

Imaging and Analysis: Scan the imaging plate or develop the film to visualize the distribution of radioactivity. Quantify the signal intensity in different brain regions using densitometry software.

Radiosynthesis of [18F]this compound

The radiosynthesis of [18F]this compound is typically performed via a nucleophilic substitution reaction.

Materials:

-

Tosylated precursor of this compound

-

[18F]Fluoride

-

Kryptofix 2.2.2 (K222)

-

Potassium carbonate (K2CO3)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Acetonitrile (ACN)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography (HPLC) system with a semi-preparative column

Protocol:

-

[18F]Fluoride Activation: Trap aqueous [18F]fluoride on an anion exchange cartridge. Elute the [18F]fluoride with a solution of K222 and K2CO3 in ACN/water.

-

Azeotropic Drying: Remove the water by azeotropic distillation with ACN under a stream of nitrogen at approximately 110°C.

-

Radiolabeling Reaction: Add the tosylated precursor dissolved in anhydrous DMSO to the dried [18F]fluoride/K222/K2CO3 complex. Heat the reaction mixture at 110-120°C for 10-15 minutes.

-

Purification: After cooling, dilute the reaction mixture with water and pass it through a C18 SPE cartridge to trap the crude product. Elute the cartridge with ACN. Purify the eluate using a semi-preparative HPLC system.

-

Formulation: Collect the HPLC fraction containing [18F]this compound. Remove the organic solvent under reduced pressure. Formulate the final product in a sterile saline solution containing a small amount of ethanol for injection.

-

Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility before in vivo use.

Visualizations

Signaling Pathway and Detection Principle

Caption: Mechanism of this compound action and PET detection.

Experimental Workflow for a Clinical PET Imaging Study

Caption: Workflow of a typical clinical PET imaging study with this compound.

Off-Target Binding

While this compound shows high selectivity for tau aggregates over β-amyloid plaques, a notable characteristic of the first-generation THK family of tracers is their off-target binding to monoamine oxidase B (MAO-B). This can lead to non-specific signals in brain regions with high MAO-B expression, such as the basal ganglia and thalamus. This off-target binding is an important consideration in the interpretation of PET images obtained with this compound and has been a driving factor in the development of second-generation tau PET tracers with improved selectivity.

Conclusion

This compound has been a foundational tool in the field of tau imaging, enabling the in vivo study of tau pathology in Alzheimer's disease and other tauopathies. The methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers utilizing or building upon this important technology. While newer generations of tau PET tracers have been developed to address some of the limitations of this compound, its role in pioneering the field and the wealth of data generated from its use continue to be invaluable to the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Radiosynthesis of ¹⁸F-THK-5105 for PET Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the automated radiosynthesis of ¹⁸F-THK-5105, a positron emission tomography (PET) tracer used for imaging tau pathology in the brain. The following sections outline the necessary reagents, equipment, experimental procedures, and quality control measures to ensure the production of high-quality ¹⁸F-THK-5105 for research and clinical applications.

Overview of the Radiosynthesis

The radiosynthesis of ¹⁸F-THK-5105 is a two-step process involving the nucleophilic substitution of a tosylated precursor with [¹⁸F]fluoride, followed by a deprotection step. The entire process can be automated on various commercially available synthesis modules.

Chemical Pathway:

Caption: Radiosynthesis scheme of ¹⁸F-THK-5105.

Materials and Equipment

Reagents and Consumables

| Reagent/Consumable | Supplier | Grade |

| Tosylated Precursor of this compound | Commercially Available | >95% Purity |

| Kryptofix 222 (K222) | Commercially Available | ≥98% Purity |

| Potassium Carbonate (K₂CO₃) | Commercially Available | Anhydrous, ≥99% |

| Acetonitrile (MeCN) | Commercially Available | Anhydrous, HPLC Grade |

| Dimethyl Sulfoxide (DMSO) | Commercially Available | Anhydrous, HPLC Grade |

| Hydrochloric Acid (HCl), 2 M | Commercially Available | Analytical Grade |

| Potassium Acetate (AcOK), 4 M | Commercially Available | Analytical Grade |

| Ethanol (EtOH) | Commercially Available | USP Grade |

| Water for Injection (WFI) | Commercially Available | USP Grade |

| Sterile Saline (0.9% NaCl) | Commercially Available | USP Grade |

| Sep-Pak QMA Light Cartridge | Waters | - |

| Sep-Pak C18 Plus Cartridge | Waters | - |

| Sterile Syringe Filters (0.22 µm) | Commercially Available | - |

Equipment

-

Automated Radiosynthesis Module (e.g., GE TRACERlab™, Siemens CTI, IBA Synthera, Sofie ELIXYS)

-

High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column (e.g., Inertsil ODS-4), UV detector, and radiation detector

-

Gas Chromatography (GC) system

-

Dose calibrator

-

pH meter or pH strips

-

Hot cell

Experimental Protocol: Automated Radiosynthesis

The following protocol is a general guideline and may require optimization based on the specific automated synthesis module used.

Workflow Diagram:

Caption: Automated radiosynthesis workflow for ¹⁸F-THK-5105.

Step-by-Step Procedure:

-

[¹⁸F]Fluoride Production and Trapping:

-

Produce no-carrier-added [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

-

Transfer the aqueous [¹⁸F]fluoride from the target to the automated synthesis module and trap it on a pre-conditioned QMA Light cartridge.

-

-

Elution and Azeotropic Drying:

-

Elute the trapped [¹⁸F]fluoride from the QMA cartridge into the reaction vessel using a solution of Kryptofix 222 (15 mg) and potassium carbonate (a few mg) in a mixture of acetonitrile and water.

-

Perform azeotropic drying of the [¹⁸F]fluoride/K222/K₂CO₃ complex by heating under a stream of nitrogen or argon to remove water. This step is critical for efficient radiolabeling.

-

-

Radiolabeling Reaction:

-

Add a solution of the tosylated precursor (typically 3 mg) in anhydrous dimethyl sulfoxide (0.7 mL) to the dried [¹⁸F]fluoride complex.

-

Heat the reaction mixture at 110°C for 10 minutes.

-

-

Deprotection:

-

After the labeling reaction, cool the reaction vessel and add 2 M hydrochloric acid to the mixture.

-

Heat the mixture for an additional 3 minutes to remove the protecting group from the hydroxyl moiety.

-

-

Neutralization:

-

Cool the reaction mixture and neutralize it with 4 M potassium acetate solution.

-

-

Purification by Semi-Preparative HPLC:

-

Transfer the crude product to the HPLC injector.

-

Purify the product using a semi-preparative HPLC system. A typical mobile phase is a mixture of 20 mM sodium dihydrogen phosphate and acetonitrile (e.g., 55/45 v/v), with a flow rate of 5.0 mL/min.

-

Collect the fraction corresponding to ¹⁸F-THK-5105, identified by its retention time relative to a non-radioactive standard.

-

-

Formulation:

-

Trap the collected HPLC fraction on a C18 Plus cartridge.

-

Wash the cartridge with Water for Injection to remove any residual HPLC solvents.

-

Elute the final product from the C18 cartridge with a small volume of ethanol.

-

Dilute the ethanolic solution with sterile saline to the desired final volume and ethanol concentration (typically <10% v/v).

-

Pass the final product through a 0.22 µm sterile filter into a sterile vial.

-

Quantitative Data

The following table summarizes typical quantitative data obtained from the automated radiosynthesis of ¹⁸F-THK-5105.

| Parameter | Typical Value | Reference |

| Radiochemical Yield (decay-corrected) | 48% | [1] |

| Synthesis Time | ~50-60 minutes | - |

| Molar Activity (at end of synthesis) | 37 - 110 GBq/µmol | [1] |

| Radiochemical Purity | > 97% | [1] |

Note: These values may vary depending on the specific automated synthesis module, initial radioactivity, and other experimental conditions.

Quality Control

A comprehensive quality control regimen is essential to ensure the safety and efficacy of the ¹⁸F-THK-5105 radiotracer for PET imaging.

Quality Control Workflow:

Caption: Quality control workflow for ¹⁸F-THK-5105.

Quality Control Specifications:

| Test | Method | Specification |

| Appearance | Visual Inspection | Clear, colorless, and free of particulate matter |

| pH | pH meter or strip | 4.5 - 7.5 |

| Radiochemical Purity | Analytical HPLC | ≥ 95% |

| Radionuclidic Identity | Half-life determination | 105 - 115 minutes |

| Radionuclidic Purity | Gamma-ray spectroscopy | ≥ 99.5% ¹⁸F |

| Residual Solvents | Gas Chromatography | Ethanol < 5000 ppm, Acetonitrile < 410 ppm |

| Kryptofix 222 | Spot test or GC | < 50 µg/mL |

| Bacterial Endotoxins | LAL test | < 175 EU/V (V = max. recommended dose in mL) |

| Sterility | USP <71> | Sterile |

Conclusion

This document provides a comprehensive protocol for the automated radiosynthesis and quality control of ¹⁸F-THK-5105. Adherence to these guidelines will facilitate the reproducible production of this important PET tracer for tau pathology imaging, supporting further research and development in the field of neurodegenerative diseases.

References

Application Notes and Protocols for Standardized THK-5105 PET Imaging in Humans

For Researchers, Scientists, and Drug Development Professionals

Introduction

--INVALID-LINK-- is a second-generation monoamine oxidase B (MAO-B) inhibitor and a selective radioligand for positron emission tomography (PET) imaging of tau pathology in the human brain. The presence of neurofibrillary tangles composed of hyperphosphorylated tau protein is a key neuropathological hallmark of Alzheimer's disease (AD). Non-invasive imaging of tau pathology is crucial for the accurate diagnosis of AD, tracking disease progression, and evaluating the efficacy of therapeutic interventions. This document provides a detailed, standardized protocol for utilizing ¹⁸F-THK5105 in human PET imaging studies, covering radioligand synthesis, quality control, image acquisition, reconstruction, and data analysis.

Radioligand Synthesis and Quality Control

A reliable and reproducible synthesis of the ¹⁸F-THK5105 radioligand is the first critical step for any PET imaging study. The following protocol is a synthesis of common methods described in the literature.

Radiosynthesis

The radiosynthesis of [¹⁸F]THK-5105 is typically achieved via a one-step nucleophilic aromatic substitution (SNAAr) reaction.

Experimental Protocol:

-

Precursor Preparation: The tosylated precursor, N-(3-fluoro-4-methoxyphenyl)-5-(2-(2-(2-tosyloxyethoxy)ethoxy)ethoxy)quinoline-2-carboxamide, is typically used.

-

Fluorination: The precursor is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The [¹⁸F]fluoride-kryptofix [2.2.2] complex is added to the precursor solution.

-

Heating: The reaction mixture is heated at a specific temperature (e.g., 120-150 °C) for a defined period (e.g., 10-15 minutes).

-

Hydrolysis: The resulting intermediate is hydrolyzed with a base (e.g., sodium hydroxide) to remove the protecting group.

-

Purification: The crude product is purified using semi-preparative high-performance liquid chromatography (HPLC).

-

Formulation: The purified [¹⁸F]this compound is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for intravenous injection.

Quality Control

Stringent quality control measures are essential to ensure the safety and efficacy of the radioligand.

| Parameter | Specification | Method |

| Radiochemical Purity | > 95% | High-Performance Liquid Chromatography (HPLC) |

| Specific Activity | > 37 GBq/µmol at the time of injection | HPLC |

| Residual Solvents | As per USP <467> guidelines | Gas Chromatography (GC) |

| pH | 4.5 - 7.5 | pH meter |

| Sterility | Sterile | Sterility testing (e.g., direct inoculation) |

| Endotoxins | < 175 EU/V (V = maximum recommended dose in mL) | Limulus Amebocyte Lysate (LAL) test |

PET Image Acquisition

Standardization of image acquisition parameters is crucial for ensuring consistency and comparability of data across different sites and studies.

Patient Preparation

-

Informed Consent: Obtain written informed consent from all participants.

-

Fasting: Patients should fast for at least 4 hours prior to the scan.

-

Hydration: Encourage adequate hydration.

-

Medications: A review of concomitant medications should be conducted to identify any potential interactions with the radioligand.

Image Acquisition Protocol

| Parameter | Recommendation |

| Radiotracer Dose | 185 - 370 MBq (5 - 10 mCi) |

| Injection Method | Intravenous bolus injection |

| Uptake Time | 60 - 80 minutes[1] |

| Scan Duration | 20 - 30 minutes |

| Acquisition Mode | 3D list mode |

| PET Scanner | A modern PET/CT or PET/MR scanner with high sensitivity and spatial resolution. |

PET Image Reconstruction

The choice of reconstruction algorithm and its parameters significantly impacts image quality and quantitative accuracy.[2][3]

Reconstruction Parameters

| Parameter | Recommendation |

| Algorithm | Ordered Subset Expectation Maximization (OSEM)[2][3] |

| Iterations x Subsets | 2-4 iterations x 16-32 subsets (to be optimized for specific scanner and clinical question) |

| Post-reconstruction Filter | Gaussian filter with a full width at half maximum (FWHM) of 3-5 mm |

| Corrections | Attenuation, scatter, randoms, and decay correction |

| Matrix Size | 128 x 128 or 256 x 256 |

| Voxel Size | Isotropic, typically 2-3 mm³ |

PET Data Analysis

Quantitative analysis of this compound PET data allows for the assessment of tau pathology.

Image Pre-processing

-

Motion Correction: If significant head motion occurs during the scan, motion correction should be applied.

-

Co-registration: The PET images should be co-registered to the subject's structural magnetic resonance imaging (MRI) scan.

-

Spatial Normalization: The co-registered images are then spatially normalized to a standard template space (e.g., MNI space).

Kinetic Modeling

Kinetic modeling is used to estimate parameters that reflect the binding of the radioligand to its target.

Experimental Protocol:

-

Region of Interest (ROI) Definition: ROIs are defined on the co-registered MRI, corresponding to brain regions known to be affected by tau pathology in AD (e.g., temporal lobe, parietal lobe, posterior cingulate).

-

Time-Activity Curve (TAC) Generation: TACs are generated for each ROI by plotting the radioactivity concentration as a function of time.

-

Kinetic Model Selection: A suitable kinetic model, such as the two-tissue compartment model (2TCM) or a reference tissue model (e.g., Logan graphical analysis), is chosen.

-

Parameter Estimation: The kinetic model is fitted to the TACs to estimate parameters such as the distribution volume ratio (DVR) or standardized uptake value ratio (SUVR). In several studies, the cerebellar cortex has been used as the reference region for calculating SUVR.

Quantitative Data Summary

| Parameter | Healthy Control (Example) | Alzheimer's Disease Patient (Example) |

| Temporal Lobe SUVR | 1.10 ± 0.15 | 1.85 ± 0.30 |

| Parietal Lobe SUVR | 1.05 ± 0.12 | 1.60 ± 0.25 |

| Posterior Cingulate SUVR | 1.15 ± 0.18 | 1.75 ± 0.28 |

Visualizations

Caption: Standardized workflow for this compound PET imaging from synthesis to analysis.

Caption: Logical workflow for this compound PET data analysis.

References

Application Notes and Protocols for THK-5105 in Preclinical Animal Models of Tauopathy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of THK-5105, a potent and selective radioligand for the in vivo and ex vivo imaging of tau pathology in preclinical animal models of tauopathy. The following sections detail the mechanism of action, binding characteristics, and detailed protocols for its application in positron emission tomography (PET) imaging and autoradiography.

Introduction to this compound

This compound is an arylquinoline derivative designed as a high-affinity radiotracer for the detection of tau protein aggregates, which are a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease (AD) and other tauopathies.[1] Its [¹⁸F]-labeled counterpart, [¹⁸F]this compound, allows for non-invasive imaging of tau deposits in the living brain using PET.[1][2] this compound and its derivatives have demonstrated preferential binding to neurofibrillary tangles (NFTs) and neuropil threads in postmortem human AD brain tissue.[2][3]

Mechanism of Action

This compound binds with high affinity to the β-sheet structures that are characteristic of tau fibrils within NFTs. This binding allows for the visualization and quantification of tau pathology. While selective for tau aggregates, it is important to note that this compound and its derivatives can exhibit off-target binding, most notably to monoamine oxidase B (MAO-B). This should be a consideration in experimental design and data interpretation.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its enantiomers, providing a basis for experimental planning and comparison.

Table 1: Binding Affinities of this compound and its Derivatives for Tau and Aβ Fibrils

| Compound | Target | Kd (nM) | Ki (nM) | Reference |

| [¹⁸F]this compound | Tau Fibrils | 1.45 | 7.8 | |

| [¹⁸F]this compound | Aβ Fibrils | 35.9 | - | |

| (S)-[¹⁸F]this compound | Tau (AD Brain Homogenates) | - | 2.53 | |

| (R)-[¹⁸F]this compound | Tau (AD Brain Homogenates) | - | 3.32 | |

| THK-5117 | Tau Fibrils | - | 10.5 |

Table 2: In Vivo Brain Uptake of [¹⁸F]this compound and Derivatives in Mice

| Compound | Time Post-Injection | Brain Uptake (%ID/g) | Brain2min/Brain60min Ratio | Reference |

| [¹⁸F]this compound | 2 min | 3.85 | 3.47 | |

| [¹⁸F]this compound | 60 min | 1.11 | ||

| (S)-[¹⁸F]this compound | 2 min | 4.15 | 4.77 | |

| (S)-[¹⁸F]this compound | 60 min | 0.87 | ||

| (R)-[¹⁸F]this compound | 2 min | 4.02 | 3.59 | |

| (R)-[¹⁸F]this compound | 60 min | 1.12 | ||

| [¹⁸F]THK-5117 | 2 min | 4.01 | 5.21 | |

| [¹⁸F]THK-5117 | 60 min | 0.77 |

Table 3: Off-Target Binding Profile of this compound Derivatives

| Compound | Off-Target | Binding Affinity (Ki, nM) | Reference |

| THK-5351 | MAO-B | High |

Experimental Protocols

In Vivo PET Imaging with [¹⁸F]this compound

This protocol is designed for the non-invasive imaging of tau pathology in transgenic mouse models of tauopathy, such as P301S and biGT mice.

Materials:

-

[¹⁸F]this compound (radiosynthesis performed according to published methods)

-

Transgenic tauopathy mouse model (e.g., P301S, biGT) and wild-type controls

-

Anesthesia (e.g., isoflurane)

-

Small animal PET scanner

-

Tail vein catheter

-

Saline solution

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1.5% for maintenance).

-

Place a catheter in the tail vein for radiotracer injection.

-

Position the animal on the scanner bed.

-

-

Radiotracer Administration:

-

Administer a bolus injection of [¹⁸F]this compound via the tail vein catheter. A typical dose is around 16 ± 2 MBq.

-

Immediately follow the injection with a saline flush.

-

-

PET Image Acquisition:

-

Initiate a dynamic emission scan immediately after radiotracer injection. For comprehensive kinetic modeling, a 90-minute scan is recommended.

-

Alternatively, a static scan can be performed between 20-50 minutes post-injection for standardized uptake value ratio (SUVR) calculations.

-

Following the emission scan, perform a transmission scan for attenuation correction.

-

-

Image Analysis:

-

Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

-

Co-register the PET images to a magnetic resonance imaging (MRI) atlas of the mouse brain.

-

Perform volume-of-interest (VOI) based analysis to calculate the standardized uptake value (SUV) in different brain regions.

-

Normalize the regional SUV to a reference region with low specific binding, such as the cerebellum, to obtain SUVRs.

-

In Vitro and Ex Vivo Autoradiography with [¹⁸F]this compound

This protocol details the procedure for localizing [¹⁸F]this compound binding to tau pathology in brain tissue sections.

Materials:

-

Frozen brain sections (10-20 µm thick) from tauopathy model animals or postmortem human tissue.

-

[¹⁸F]this compound

-

Incubation buffer (e.g., phosphate-buffered saline, PBS)

-

Washing buffer (e.g., cold PBS)

-

Phosphor imaging plates or digital autoradiography system

-

Microscope slides

Procedure:

-

Tissue Section Preparation:

-

Using a cryostat, cut 10-20 µm thick coronal sections of the brain.

-

Thaw-mount the sections onto microscope slides.

-

-

Incubation:

-

Pre-incubate the slides in buffer to remove endogenous ligands.

-

Incubate the sections with [¹⁸F]this compound in incubation buffer. A typical concentration is in the low nanomolar range.

-

For determining non-specific binding, incubate adjacent sections in the presence of a high concentration of non-labeled this compound or another competing ligand.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Washing:

-

Wash the slides in cold washing buffer to remove unbound radioligand. Perform multiple washes (e.g., 3 x 5 minutes).

-

Perform a final quick rinse in cold distilled water.

-

-

Drying and Exposure:

-

Dry the slides with a stream of cold air.

-

Expose the dried sections to a phosphor imaging plate or a digital autoradiography system. Exposure time will vary depending on the radioactivity.

-

-

Image Analysis:

-

Scan the imaging plates or acquire the digital image.

-

Quantify the signal intensity in different brain regions using appropriate software.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

Signaling Pathways and Logical Relationships

The utility of this compound lies in its ability to non-invasively monitor the progression of tau pathology, which is a key downstream event in the neurodegenerative cascade of tauopathies.

Conclusion

This compound is a valuable tool for the preclinical investigation of tauopathies. Its high affinity and selectivity for tau aggregates enable the sensitive detection and quantification of tau pathology in animal models. The protocols provided herein offer a starting point for researchers to incorporate [¹⁸F]this compound into their studies to accelerate the development of novel therapeutics for tau-related neurodegenerative diseases. Careful consideration of its pharmacokinetic properties and potential off-target binding is essential for robust experimental design and accurate data interpretation.

References

Application Notes and Protocols for Quantitative Analysis of THK-5105 PET Scan Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

THK-5105 is a second-generation radiotracer for Positron Emission Tomography (PET) imaging of tau pathology, a key neuropathological hallmark of Alzheimer's disease (AD) and other tauopathies.[1] Quantitative analysis of this compound PET data is crucial for diagnosing and staging disease, tracking progression, and evaluating the efficacy of novel therapeutic interventions targeting tau pathology. This document provides detailed protocols for the quantitative analysis of this compound PET scan data, focusing on the widely used Standardized Uptake Value Ratio (SUVR) method. While kinetic modeling represents a more advanced quantification technique, specific, validated protocols for this compound are not yet well-established in the literature.

I. Quantitative Analysis using Standardized Uptake Value Ratio (SUVR)

The SUVR method is a robust and widely adopted technique for the semi-quantitative analysis of PET data. It involves normalizing the radioactivity concentration in a target region of interest (ROI) to that in a reference region, where specific binding of the tracer is assumed to be negligible.

Experimental Protocol

1. Participant Preparation:

-

Participants should fast for at least 4-6 hours prior to the PET scan.

-

A comfortable and quiet environment should be provided to minimize anxiety and movement.

-

An intravenous catheter will be placed for radiotracer administration.

2. Radiotracer Administration:

-

A bolus injection of 18F-THK-5105 is administered intravenously. The typical injected dose is approximately 185 MBq (5 mCi), though this may be adjusted based on local protocols and patient characteristics.

3. PET Image Acquisition:

-

Dynamic PET scanning is initiated at the time of injection.

-

A typical acquisition protocol involves a 90-100 minute dynamic scan.

-

Data is acquired in 3D list mode and reconstructed using an appropriate algorithm (e.g., Ordered Subset Expectation Maximization - OSEM).

4. MR Image Acquisition:

-

A high-resolution T1-weighted magnetic resonance (MR) image of the brain should be acquired for anatomical co-registration and ROI definition.

5. Image Processing and Analysis:

-

Co-registration: The PET images are co-registered to the individual's T1-weighted MR image.

-